molecular formula C15H15NO2S B5984198 N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide

N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide

Cat. No.: B5984198
M. Wt: 273.4 g/mol
InChI Key: UUKNZSWMFNQXES-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H15NO2S . It has an average mass of 273.350 Da and a monoisotopic mass of 273.082336 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . The synthesis of these derivatives involves carbonic anhydrase IX inhibition .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide group attached to a 2,3-dihydro-1H-inden-5-yl group . More detailed structural analysis would require specific computational or experimental techniques .

Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxicity and Tumor Specificity

    Derivatives of benzenesulfonamides, including N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide, have been studied for their cytotoxicity and potential as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Certain derivatives have shown interesting cytotoxic activities, crucial for anti-tumor activity studies (Gul et al., 2016).

  • Antibacterial and Enzyme Inhibition

    Research has explored the synthesis of N-substituted benzenesulfonamide derivatives for their antibacterial potential and inhibitory activity against enzymes such as lipoxygenase (Abbasi et al., 2017).

  • Anti-Diabetic Potentials

    Synthesized derivatives of this compound have been evaluated for their potential as anti-diabetic agents by studying their inhibitory activities against the α-glucosidase enzyme, important for type-2 diabetes management (Abbasi et al., 2023).

Future Directions

The future research directions for “N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide” and similar compounds could involve further exploration of their potential as anticancer and antimicrobial agents . Additionally, their interactions with enzymes such as carbonic anhydrase IX could be further investigated for potential therapeutic applications .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to exhibit a wide range of biological activities, including inhibition of cholinesterases and lipoxygenase enzymes . .

Mode of Action

The mode of action of N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide is not well-understood at this time. Given its structural similarity to other aminobenzenesulfonamides, it may interact with its targets through hydrogen bonding and hydrophobic interactions. The presence of the benzenesulfonamide moiety could potentially allow for interactions with the active sites of enzymes, leading to inhibition of their activity .

Biochemical Pathways

Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may impact pathways related to neurotransmission and inflammation

Result of Action

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may alter neurotransmission and inflammatory responses.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-19(18,15-7-2-1-3-8-15)16-14-10-9-12-5-4-6-13(12)11-14/h1-3,7-11,16H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKNZSWMFNQXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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